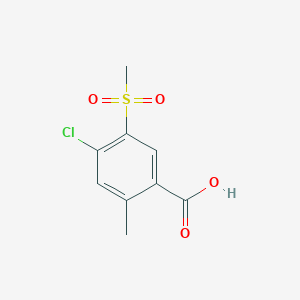

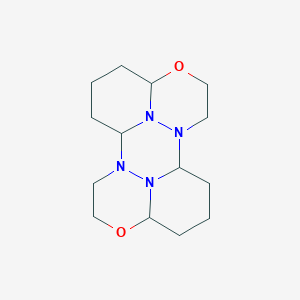

![molecular formula C13H5ClF6N2O3 B3034520 3'-氯-2-氧代-5,5'-双(三氟甲基)-2H-[1,2'-联吡啶]-3-羧酸 CAS No. 1823183-96-5](/img/structure/B3034520.png)

3'-氯-2-氧代-5,5'-双(三氟甲基)-2H-[1,2'-联吡啶]-3-羧酸

描述

The compound 3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid is a complex organic molecule that is likely to have a bipyridine core structure with additional functional groups such as chloro, oxo, and trifluoromethyl groups, as well as a carboxylic acid moiety. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity, which could be useful in various chemical applications.

Synthesis Analysis

The synthesis of related compounds involves the chlorination of amino-substituted benzoic acids. For example, 3-chloro-2,4,5-trifluorobenzoic acid is prepared by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . This suggests that a similar approach could be used for the synthesis of the title compound, possibly starting with an amino-substituted bipyridine and then introducing the trifluoromethyl and carboxylic acid groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that the carboxyl group can be twisted relative to the core aromatic ring. In the case of 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted by 6.8° relative to the benzene ring . This indicates that in the title compound, there could also be a twist between the carboxyl group and the bipyridine core, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The title compound's related bipyridine derivatives have been shown to undergo reactions with alcohols to produce bis(alkyloxycarbonyl)-bipyridines . Additionally, when reacted with a mixture of thionyl chloride and chlorine, these derivatives can form trichloroindolizines through an intramolecular N-chloroacylation mechanism . This suggests that the title compound may also participate in similar intramolecular acylation reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the title compound are not provided, the presence of multiple electronegative groups such as chloro and trifluoromethyl suggests that it would have a significant dipole moment and could engage in strong intermolecular interactions. The carboxylic acid group could form hydrogen bonds, as seen in the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid, where molecules are linked into dimers through O—H⋯O hydrogen bonds . These properties would influence the compound's solubility, melting point, and boiling point, as well as its potential applications in materials science or pharmaceuticals.

科学研究应用

晶体生长与设计

Bhogala 和 Nangia (2003) 的一项研究讨论了顺式、顺式-1,3,5-环己三羧酸与各种联吡啶碱的结晶。这个过程形成了具有复杂氢键网络的分子复合物,突出了该化合物在晶体工程中的相关性。

化学合成

Sam 等人在化学学会杂志-帕金交易会 1 上发表的论文中,展示了由双(氯酰基)联吡啶参与反应生成新型三氯吲哚啉衍生物的合成(Sam 等人,2002)。这展示了该化合物在有机合成和新化学实体开发中的用途。

改进的乌尔曼反应

Munavalli 等人在氟化学杂志上报道了将改进的乌尔曼反应应用于 2-氯-3-三氟甲基吡啶,生成包括 5,5'-双(三氟甲基)-2,2'-联吡啶在内的产物(Munavalli 等人,1995)。这项研究说明了该化合物在促进特定化学转化中的作用。

材料科学

在材料科学领域,Liu 等人在欧洲聚合物杂志中探索了具有三氟甲基和氯取代基的新型聚(酰胺-酰亚胺),强调了该化合物在开发具有增强热、介电和光学性能的材料中的重要性(Liu 等人,2017)。

催化

Wang、Lu 和 Ishihara 在化学通讯中描述了使用与本化合物相关的双(三氟甲基)苯基硼酸作为羧酸和胺之间酰胺化的催化剂,暗示了潜在的催化应用(Wang 等人,2018)。

发光研究

Feyand 等人在化学中研究了与该化合物相关的羧酸铋的发光特性。这表明在光子和电子器件中具有潜在应用(Feyand 等人,2013)。

安全和危害

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5ClF6N2O3/c14-8-2-5(12(15,16)17)3-21-9(8)22-4-6(13(18,19)20)1-7(10(22)23)11(24)25/h1-4H,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTGPCLKOXBHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=O)O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5ClF6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)